
Z-LEED-fmk: A Technical Guide to a Specific
Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-Leed-fmk

Cat. No.: B1574911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic peptide

that functions as a cell-permeable, irreversible inhibitor of specific caspases. Caspases, a

family of cysteine-aspartic proteases, are central to the cellular processes of apoptosis

(programmed cell death) and inflammation. The fluoromethylketone (fmk) moiety allows for

covalent bond formation with the active site of the target caspase, thereby irreversibly

inactivating the enzyme. Z-LEED-fmk is primarily recognized for its inhibitory activity against

caspase-4 and caspase-13. This guide provides a comprehensive overview of its mechanism,

experimental applications, and the signaling pathways it modulates.

Data Presentation
While specific IC50 values for Z-LEED-fmk are not consistently reported across publicly

available literature, its specificity and inhibitory characteristics are qualitatively described. The

following table summarizes the known attributes of Z-LEED-fmk.
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Signaling Pathways
Z-LEED-fmk is a valuable tool for dissecting specific signaling pathways where caspase-4 and

caspase-13 are involved.

The Non-Canonical Inflammasome Pathway (Caspase-4)
Caspase-4 is a key player in the non-canonical inflammasome pathway, which is a critical

component of the innate immune response to intracellular Gram-negative bacteria. This

pathway is triggered by the direct binding of cytosolic lipopolysaccharide (LPS), a component

of the outer membrane of Gram-negative bacteria, to caspase-4.[1][2][3][4][5][6][7][8][9] This

binding leads to the oligomerization and activation of caspase-4, which then cleaves

Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma

membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and

the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][7]
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Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS, leading to

pyroptosis.

Caspase-13 and Apoptosis
Caspase-13 is a less-characterized member of the caspase family. It is considered an

inflammatory caspase. While its precise signaling pathway and endogenous substrates are not

as well-defined as other caspases, it is implicated in apoptosis. The general scheme of

caspase activation in apoptosis involves initiator caspases that, upon receiving an apoptotic

signal, activate executioner caspases, which in turn cleave a variety of cellular substrates to

orchestrate cell death.
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Caption: General representation of the role of Caspase-13 in apoptotic signaling.
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Experimental Protocols
Reconstitution and Storage of Z-LEED-fmk

Reconstitution: Z-LEED-fmk is typically supplied as a lyophilized powder. To create a stock

solution, reconstitute the powder in sterile, high-purity DMSO. For example, to achieve a 20

mM stock solution from 1 mg of Z-LEED-fmk (MW: ~696 g/mol ), add 72 µL of DMSO.[10]

Ensure the powder is completely dissolved by gentle vortexing.

Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the

stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at

-20°C for up to 6 months.[10]

In Vitro Caspase Activity Assay (Fluorogenic Substrate)
This protocol is a general method for measuring caspase activity in cell lysates and can be

adapted for assessing the inhibitory effect of Z-LEED-fmk on caspase-4.

Materials:

Cells of interest (treated with an apoptosis/inflammation inducer and/or Z-LEED-fmk)

Z-LEED-fmk (reconstituted in DMSO)

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10%

glycerol, 10 mM DTT)

Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-YVAD-AFC)

96-well black microplate

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat the

cells with the appropriate stimulus to induce caspase-4 activity. For inhibitor studies, pre-

incubate a subset of cells with Z-LEED-fmk (typically 10-100 µM) for 1-2 hours before

adding the stimulus. Include appropriate vehicle controls (e.g., DMSO).
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Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell

pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell

debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein

lysate to each well and adjust the volume with lysis buffer. Add the fluorogenic caspase-4

substrate to a final concentration of 50 µM.

Data Acquisition: Immediately begin reading the fluorescence intensity at regular intervals

(e.g., every 5-10 minutes) for 1-2 hours at 37°C using a fluorometric plate reader.

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time)

for each sample. Compare the rates of the Z-LEED-fmk-treated samples to the untreated

(but stimulated) controls to determine the extent of inhibition.

1. Cell Culture & Treatment
(Stimulus +/- Z-LEED-fmk) 2. Cell Lysis 3. Lysate Preparation

(Centrifugation) 4. Protein Quantification 5. Assay Setup in 96-well plate
(Lysate + Substrate)

6. Fluorescence Reading
(Plate Reader)

7. Data Analysis
(Inhibition Calculation)
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Caption: Workflow for a fluorometric caspase activity assay.

Apoptosis Inhibition Assay (Annexin V Staining and
Flow Cytometry)
This protocol describes a common method to assess the ability of Z-LEED-fmk to inhibit

apoptosis.

Materials:

Cells of interest
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Apoptosis-inducing agent

Z-LEED-fmk (reconstituted in DMSO)

Annexin V-FITC (or other fluorophore)

Propidium Iodide (PI) or other viability dye

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with an apoptosis-inducing agent. For the inhibition

group, pre-incubate cells with Z-LEED-fmk (e.g., 20-50 µM) for 1-2 hours prior to adding the

apoptotic stimulus. Include untreated and vehicle-treated controls.

Cell Harvesting: After the desired incubation period, harvest both adherent and suspension

cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.

Cell Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Wash the cells once with ice-cold PBS and centrifuge again.

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

Annexin V-FITC and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each

tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-

positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell

populations.
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Data Analysis: Quantify the percentage of cells in each quadrant and compare the Z-LEED-
fmk treated group to the control group to determine the extent of apoptosis inhibition.
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Caption: Workflow for an apoptosis inhibition assay using Annexin V/PI staining.

Conclusion
Z-LEED-fmk is a specific and irreversible inhibitor of caspase-4 and caspase-13, making it a

valuable tool for investigating the non-canonical inflammasome pathway and the less-

understood roles of caspase-13 in apoptosis and inflammation. While quantitative inhibitory

constants are not widely published, its utility in cell-based assays is well-established. The

protocols and pathway diagrams provided in this guide offer a framework for researchers to

effectively utilize Z-LEED-fmk in their studies of these important cellular processes. As with any

inhibitor, empirical determination of optimal concentrations and incubation times is

recommended for specific experimental systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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